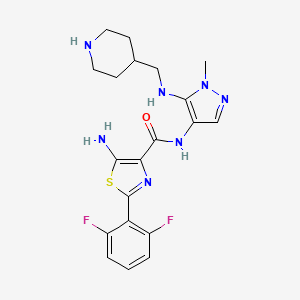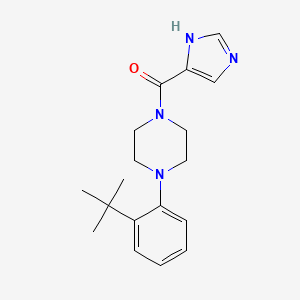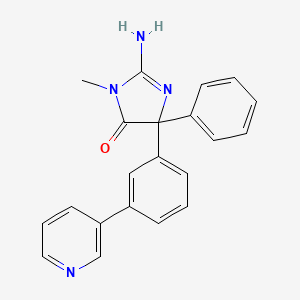![molecular formula C20H22F3N5O3S B10836873 [(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)
[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound US9006244, E2b is a small molecular drug known for its role as a liver X receptor modulator. Liver X receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. This compound has shown potential in modulating these receptors, making it a candidate for therapeutic applications in diseases related to lipid metabolism and inflammation .
Preparation Methods
The preparation of US9006244, E2b involves several synthetic routes and reaction conditions. One common method includes the use of aminopyrimidine mesylate as a starting material. The synthetic process involves multiple steps, including the formation of intermediates and their subsequent reactions to yield the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations .
In industrial production, the synthesis of US9006244, E2b is scaled up to meet the demand for research and therapeutic applications. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
US9006244, E2b undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.
Scientific Research Applications
US9006244, E2b has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the modulation of liver X receptors and their role in lipid metabolism and inflammation. In biology, it serves as a probe to investigate the molecular mechanisms underlying these processes .
In medicine, US9006244, E2b is being explored for its potential therapeutic applications in treating diseases such as atherosclerosis, diabetes, and inflammatory disorders. Its ability to modulate liver X receptors makes it a promising candidate for drug development in these areas .
In industry, the compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry. Its well-characterized properties and known mechanisms of action make it a valuable tool for quality control and method development .
Mechanism of Action
The mechanism of action of US9006244, E2b involves its interaction with liver X receptors. These receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. By binding to these receptors, US9006244, E2b modulates their activity, leading to changes in gene expression and subsequent physiological effects .
The molecular targets of US9006244, E2b include liver X receptor alpha and liver X receptor beta. These receptors are expressed in various tissues, including the liver, adipose tissue, and macrophages. The compound’s modulation of these receptors affects lipid metabolism, cholesterol homeostasis, and inflammatory responses .
Comparison with Similar Compounds
US9006244, E2b can be compared with other liver X receptor modulators, such as T0901317 and GW3965. While all these compounds target liver X receptors, US9006244, E2b has unique structural features that contribute to its distinct pharmacological profile .
Similar compounds include:
- T0901317: A synthetic liver X receptor agonist known for its potent activity in modulating lipid metabolism.
- GW3965: Another liver X receptor agonist with a well-characterized mechanism of action and therapeutic potential .
US9006244, E2b stands out due to its specific binding affinity and selectivity for liver X receptors, making it a valuable tool for studying these receptors and their role in various physiological processes .
Properties
Molecular Formula |
C20H22F3N5O3S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol |
InChI |
InChI=1S/C20H22F3N5O3S/c1-11(2)17-18-25-13-8-12(10-29)15(32(3,30)31)9-14(13)27(18)6-7-28(17)19-24-5-4-16(26-19)20(21,22)23/h4-5,8-9,11,17,29H,6-7,10H2,1-3H3/t17-/m0/s1 |
InChI Key |
CABUZECPUSGGRX-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C(=C3)CO)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C(=C3)CO)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)

![5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)
![ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B10836802.png)


![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-chlorophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836825.png)
![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)
![2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836846.png)
![N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B10836849.png)
![3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836854.png)
![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
